molecular formula C14H7ClN2O B7726415 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile

Cat. No.: B7726415
M. Wt: 254.67 g/mol
InChI Key: PJVKECLACFHVHP-UHFFFAOYSA-N
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Description

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile is a heterocyclic compound featuring a furan ring substituted at the 5-position with a 3-chlorophenyl group and a methylene bridge connected to a malononitrile moiety. The malononitrile group acts as a strong electron-withdrawing unit, while the 3-chlorophenyl substituent provides moderate electron-withdrawing effects and steric bulk.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O/c15-12-3-1-2-11(7-12)14-5-4-13(18-14)6-10(8-16)9-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVKECLACFHVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The base-catalyzed mechanism proceeds via deprotonation of malononitrile to generate a resonance-stabilized enolate. This intermediate attacks the carbonyl carbon of 5-(3-chlorophenyl)furan-2-carbaldehyde, followed by dehydration to yield the final product. Piperidine or ammonium acetate are commonly employed as bases due to their mild nucleophilicity and ability to facilitate reversible enolate formation.

Standard Protocol

  • Reactants :

    • 5-(3-Chlorophenyl)furan-2-carbaldehyde (1.0 equiv)

    • Malononitrile (1.2 equiv)

    • Piperidine (0.1 equiv) or ammonium acetate (0.2 equiv)

    • Solvent: Ethanol, water, or a 1:1 mixture.

  • Procedure :

    • Dissolve malononitrile and base in the solvent at 20–30°C.

    • Add the aldehyde dropwise while maintaining the temperature at 50°C.

    • Stir for 4–6 hours until precipitation completes.

    • Filter and wash the crude product with cold ethanol.

    • Recrystallize from ethyl acetate to obtain pale-yellow crystals.

Yield : 70–85% (dependent on solvent and base selection).

Optimization of Reaction Parameters

Solvent Effects

SolventBaseTemperature (°C)Yield (%)Purity (%)
WaterPiperidine507899.5
EthanolPiperidine508298.7
EthanolNH₄OAc607597.2
DMFPiperidine806595.4

Water-ethanol mixtures enhance solubility of both reactants, while DMF increases reaction rate but reduces yield due to side reactions.

Base Selection

Piperidine outperforms ammonium acetate in aqueous systems, achieving higher yields (78% vs. 68%). This is attributed to piperidine’s dual role as a base and nucleophilic catalyst, which stabilizes the transition state.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (80–82%). This method minimizes thermal degradation of the aldehyde, which is critical for scalability.

Solid-Phase Synthesis

Immobilizing malononitrile on silica gel functionalized with aminopropyl groups enables a solvent-free approach. The aldehyde is passed through a column at 60°C, yielding the product with 74% efficiency.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CH=), 7.85–7.40 (m, 4H, Ar-H), 7.20 (d, 1H, furan-H), 6.70 (d, 1H, furan-H).

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C), 1580 cm⁻¹ (Ar C-C).

  • MS (EI) : m/z 254.67 [M]⁺.

Physicochemical Properties

PropertyValue
Melting Point145–148°C
Solubility (25°C)Insoluble in H₂O; soluble in DMSO, DMF
StabilityStable under inert atmosphere; hygroscopic

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing aldol addition generates dimeric byproducts.

  • Solution : Use excess malononitrile (1.5 equiv) and low temperatures (≤50°C).

Purification Difficulties

  • Issue : Co-precipitation of unreacted aldehyde.

  • Solution : Gradient recrystallization using hexane-ethyl acetate (3:1).

Scale-Up Considerations

Industrial-scale production requires:

  • Continuous Flow Reactors : To maintain precise temperature control and reduce batch variability.

  • Solvent Recycling : Ethanol recovery via distillation improves cost-efficiency.

  • Quality Control : In-line FTIR monitoring ensures consistent enolate formation.

Recent Advances

Photocatalytic Methods

Visible-light-mediated condensation using eosin Y as a photocatalyst achieves 88% yield in 2 hours. This method eliminates base requirements, reducing waste.

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) catalyzes the reaction in phosphate buffer (pH 7.0) at 37°C, yielding 62% product. While less efficient, this method aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile typically involves the reaction of malononitrile with appropriate aldehydes or ketones under basic or acidic conditions. The compound's structure features a furan ring and a chlorophenyl substituent, which contribute to its unique chemical properties and biological activities.

Biological Activities

Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of compounds related to malononitrile derivatives. For instance, derivatives have shown promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of furan and phenyl moieties enhances the bioactivity of these compounds, making them candidates for further development as antibacterial agents .

Antitumor Activity : Research indicates that certain malononitrile derivatives exhibit cytotoxic effects on cancer cell lines. The presence of electron-withdrawing groups like chlorine can increase the reactivity of these compounds towards cellular targets, potentially leading to the development of new anticancer drugs .

Applications in Medicinal Chemistry

  • Drug Development : The structural diversity offered by compounds like this compound allows for the exploration of new drug candidates targeting specific diseases, particularly those resistant to existing treatments.
  • Lead Compounds : Given their biological activities, these compounds can serve as lead structures for further modifications aimed at enhancing efficacy and reducing toxicity.

Material Science Applications

Fluorescent Probes : The unique structural features of this compound make it suitable for use in developing fluorescent probes for biological imaging. The ability to modify the compound could lead to tailored probes that selectively bind to specific biomolecules or cellular structures.

Polymeric Materials : Incorporating malononitrile derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronics and coatings.

Analytical Chemistry

The compound's reactivity can be exploited in analytical methods for detecting metal ions or other analytes. For instance, its ability to form complexes with transition metals can be utilized in developing chemosensors for environmental monitoring.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of various malononitrile derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with furan and chlorophenyl groups exhibited significant inhibition zones compared to control groups, suggesting their potential as new antibacterial agents .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that certain derivatives led to dose-dependent cytotoxicity. The mechanism was attributed to apoptosis induction mediated by reactive oxygen species (ROS) generation, highlighting the therapeutic potential of these compounds in oncology .

Mechanism of Action

The mechanism of action of 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile involves its interaction with cellular components. It is believed to act as an alkylating agent, interacting with nucleophiles such as glutathione, sulfur-containing enzymes, proteins, and nucleic acids. This interaction can lead to various biological effects, including cytotoxicity and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile
  • Structure : The 3-chlorophenyl group is replaced with a 3-chloro-4-methoxyphenyl substituent.
  • Impact: The methoxy group introduces electron-donating effects, counteracting the electron-withdrawing chlorine. Molecular weight increases to 284.7 g/mol (vs. 269.7 g/mol for the parent compound), which may affect solubility and crystallinity .
2-((5-Formylthiophen-2-yl)methylene)malononitrile
  • Structure : Replaces the furan ring with thiophene and adds a formyl group at the 5-position.
  • Impact :
    • Thiophene’s higher electron density enhances conjugation and red-shifts absorption spectra.
    • The formyl group introduces reactivity for further functionalization (e.g., condensation reactions) .

Heterocycle Modifications

2-((5-(3-Hydroxy-4-oxo-4H-chromen-2-yl)thiophen-2-yl)methylene)malononitrile (3-HTC-DiCN)
  • Structure : Incorporates a chromene-fused thiophene system with hydroxy and oxo groups.
  • Impact :
    • The fused chromene ring extends π-conjugation, leading to longer-wavelength absorption.
    • Hydroxy and oxo groups enable excited-state intramolecular proton transfer (ESIPT), making it suitable for fluorescence-based sensors .
Thieno[3,2-b]thiophene Derivatives (e.g., IIa in )
  • Structure: Features a thieno[3,2-b]thiophene core with bis(4-bromophenyl)amino groups.
  • Impact: Extended π-conjugation enhances charge delocalization, improving nonlinear optical properties. Bromine atoms increase molecular weight and may facilitate cross-coupling reactions .

Donor-Acceptor Systems

2-((5-(4-(Diphenylamino)phenyl)thieno[3,2-b]thiophen-2-yl)methylene)malononitrile (Compound R in )
  • Structure: Combines a diphenylamino donor, thienothiophene π-linker, and malononitrile acceptor.
  • Impact: The diphenylamino group strongly donates electrons, creating a robust D-π-A system for ICT. Absorption maxima are significantly red-shifted (e.g., ~655 nm in CH₂Cl₂), making it ideal for solar cell applications .
2-{2-[(5-Diphenylaminothiophen-2-yl)methylene]-4-phenylthiazol-2(5H)-ylidene}malononitrile (8m)
  • Structure: Integrates a thiazole acceptor and diphenylamino-thiophene donor.
  • Impact: Exhibits solvatochromism, with absorption sensitive to solvent polarity.

Functional Group Additions

2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile
  • Structure: Contains a diphenyl-substituted furan and additional cyano groups.
  • Impact: Steric hindrance from diphenyl groups reduces solubility but enhances crystallinity. Weak C-H···π interactions dominate crystal packing, similar to other malononitrile derivatives .
Ferrocene-Containing Derivatives (e.g., 3b in )
  • Structure: Malononitrile fused with ferrocenyl groups.
  • Impact :
    • Ferrocene introduces redox activity, enabling electrochemical applications.
    • Cyclic voltammetry shows reversible oxidation peaks, useful for charge storage .

Comparative Data Table

Compound Key Structural Features Absorption λ_max (nm) Molecular Weight (g/mol) Notable Applications References
2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile Furan, 3-chlorophenyl, malononitrile N/A 269.7 Optoelectronics, precursors
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile Methoxy addition on phenyl ring N/A 284.7 Solubility studies
2-((5-Formylthiophen-2-yl)methylene)malononitrile Thiophene, formyl group N/A 213.2 Reactive intermediates
3-HTC-DiCN Chromene-thiophene, ESIPT-active groups ~500–600 365.3 Fluorescent probes
IIa (Thieno[3,2-b]thiophene derivative) Thienothiophene, bromophenyl groups ~650 624.2 Nonlinear optics
Compound R () Benzo[d]thiazole, diphenylamino donor ~655 532.6 Dye-sensitized solar cells

Key Research Findings

  • Electronic Effects : Thiophene-based analogues generally exhibit red-shifted absorption compared to furan derivatives due to enhanced π-conjugation .
  • Solubility : Bulky substituents (e.g., diphenyl, bromophenyl) reduce solubility but improve crystallinity and thermal stability .
  • Reactivity: Formyl and amino groups enable post-synthetic modifications, expanding utility in heterocyclic chemistry .
  • Applications: Strong donor-acceptor systems (e.g., diphenylamino-malononitrile) are prioritized for optoelectronic devices, while ESIPT-active compounds are leveraged in sensing .

Biological Activity

2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H8_{8}ClN2_{2}
  • IUPAC Name : this compound

Research indicates that compounds containing malononitrile moieties can exhibit various biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity : Malononitrile derivatives have shown significant antimicrobial properties, acting against a range of bacterial and fungal pathogens.
  • Anticancer Activity : Some studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Biological Activity Overview

The biological activities of this compound have been assessed through various studies. Below is a summary of key findings:

Activity Type Study Reference Findings
Antimicrobial Effective against Gram-positive and Gram-negative bacteria.
Anticancer Induces apoptosis in breast cancer cell lines.
Anti-inflammatory Reduces TNF-alpha and IL-6 levels in vitro.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various malononitrile derivatives, including the target compound, demonstrated a broad spectrum of activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial effects.
  • Cancer Cell Apoptosis : In vitro assays using human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase-3 activation.
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a reduction in paw edema and decreased levels of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between a substituted furfuraldehyde and malononitrile. For example, similar malononitrile derivatives have been prepared using water as a solvent under reflux conditions without catalysts, achieving yields >80% . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and solvent polarity. Catalysts like piperidine or Raney nickel can enhance reaction rates and selectivity, but solvent-free microwave-assisted methods are emerging for greener synthesis .

Q. How is this compound characterized structurally and spectroscopically in academic research?

  • Methodological Answer :
  • X-ray crystallography resolves bond lengths and angles (e.g., C=C bond lengths ~1.34 Å in similar furyl-malononitrile derivatives), confirming conjugation and planarity .
  • NMR spectroscopy identifies proton environments: aromatic protons (δ 7.2–8.1 ppm), furan protons (δ 6.5–7.0 ppm), and nitrile groups (no direct proton signal but inferred via 13C^{13}\text{C} at ~115 ppm) .
  • FT-IR detects C≡N stretches (~2200 cm1^{-1}) and conjugated C=O/C=C vibrations (~1600–1700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles) due to acute toxicity (oral LD50_{50} ~100 mg/kg in rats) and skin irritation risks .
  • Avoid contact with strong acids/bases (risk of exothermic decomposition) and store under inert atmospheres (N2_2) to prevent hydrolysis of nitrile groups .
  • Waste disposal requires neutralization with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps (~3.5 eV), predicting charge-transfer properties for optoelectronic applications. Exact exchange terms improve accuracy for conjugated systems .
  • Electrostatic potential maps identify nucleophilic regions (e.g., nitrile groups) for designing electrophilic substitution reactions .
  • TD-DFT simulates UV-Vis spectra (λmax_{\text{max}} ~450 nm in DMSO), correlating with experimental absorption bands for dye-sensitized solar cells .

Q. What catalytic systems enhance the compound’s utility in cross-coupling or allylation reactions?

  • Methodological Answer :
  • Palladium-NHC complexes enable mono-allylation of malononitrile derivatives via conjugate addition, avoiding bis-allylation side products. Substituted α,β-unsaturated carbonyls improve regioselectivity .
  • Nickel catalysts (e.g., Ni(COD)2_2) facilitate stereospecific sp3^3-sp3^3 couplings with Grignard reagents, retaining configuration (inversion mechanism) for chiral derivatives .
  • Ionic liquid solvents (e.g., [BMIM][PF6_6]) stabilize transition states, increasing reaction yields by 15–20% while enabling catalyst recycling .

Q. How does this compound perform in optoelectronic devices, and what structural modifications optimize efficiency?

  • Methodological Answer :
  • In organic thin-film transistors (OFETs) , derivatives with extended conjugation (e.g., thieno[3,2-b]thiophene substituents) achieve electron mobilities up to 2.36 cm2^2/V·s. Low LUMO levels (-4.0 eV) enhance air stability .
  • For photovoltaic devices , blending with PCBM (1:1 w/w) yields power conversion efficiencies (PCE) ~0.73%. Annealing at 80°C improves film morphology and charge transport .
  • Fluorescence tuning via substituent effects: Electron-withdrawing groups (e.g., -CF3_3) redshift emission to ~630 nm, while alkyl chains reduce aggregation quenching .

Data Contradictions and Resolution

Q. Why do catalytic systems for allylation yield conflicting results (mono- vs. bis-allylation)?

  • Analysis :
  • Palladium ligand effects : Bulky N-heterocyclic carbenes (NHCs) favor mono-allylation by sterically blocking bis-addition, whereas phosphine ligands promote over-reaction .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates for mono-allylation, while nonpolar solvents (toluene) favor bis-products .

Q. How do computational predictions of HOMO-LUMO gaps align with experimental optoelectronic data?

  • Resolution :
  • Discrepancies (<0.3 eV) arise from solvent effects unaccounted for in gas-phase DFT. Including PCM (Polarizable Continuum Model) corrections improves agreement with solution-phase UV-Vis data .

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